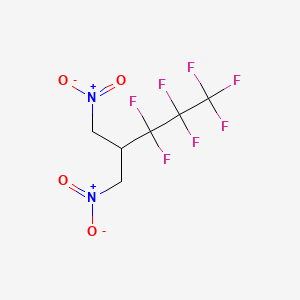
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and nitro groups, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane typically involves the fluorination of a suitable precursor, followed by nitration. One common method involves the reaction of a pentane derivative with a fluorinating agent such as cobalt trifluoride or silver fluoride under controlled conditions. The resulting fluorinated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and safety of the production process. Additionally, the implementation of stringent safety measures is crucial due to the reactive nature of the fluorinating and nitrating agents used.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane involves its interaction with molecular targets through its fluorine and nitro groups. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropentane: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Contains a methoxy group instead of nitro groups, used primarily as a refrigerant and heat transfer fluid.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: Contains an iodine atom, used in different industrial applications.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
355-91-9 |
|---|---|
Molekularformel |
C6H5F7N2O4 |
Molekulargewicht |
302.10 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3-heptafluoro-5-nitro-4-(nitromethyl)pentane |
InChI |
InChI=1S/C6H5F7N2O4/c7-4(8,5(9,10)6(11,12)13)3(1-14(16)17)2-15(18)19/h3H,1-2H2 |
InChI-Schlüssel |
PAESHGHUQXDFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


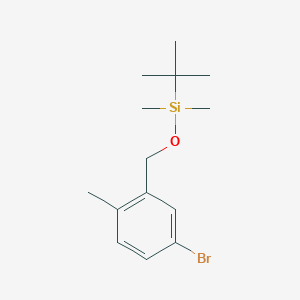




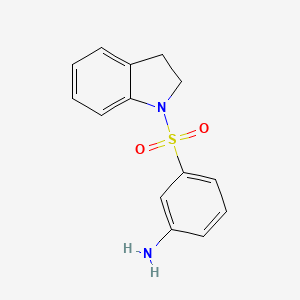
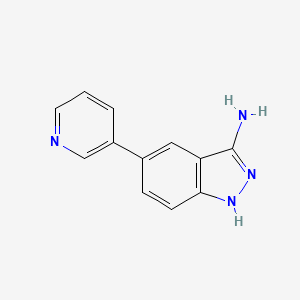


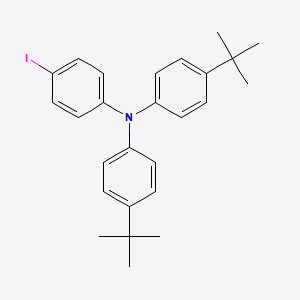
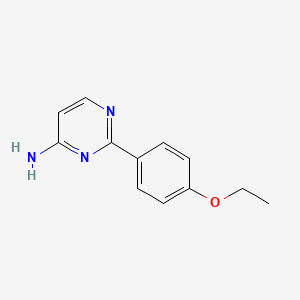
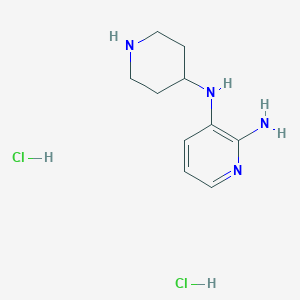
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
